Stigmast-7-en-3-one

Phytosterol profiling GC-MS metabolomics Chromatographic authentication

Misidentification of Δ⁷- vs. Δ⁴-stigmastane ketones invalidates phytosterol assay data. Stigmast-7-en-3-one (CAS 18069-96-0) resolves this with confirmed RI 3420 on DB-5 MS, enabling isomer-specific quantification in complex plant extracts. • 38-unit RI separation from stigmast-4-en-3-one (RI 3458) for unambiguous GC-MS peak assignment. • Distinct C14-predominant oxidation pathway vs. C7 in Δ⁵-sterols, enabling accurate oxysterol profiling. • Negative control for androgen receptor screening to distinguish Δ⁷ from patented Δ⁴ pharmacophores.

Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
CAS No. 18069-96-0
Cat. No. B095146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStigmast-7-en-3-one
CAS18069-96-0
Synonymsdelta(7)-stigmastenone-3
Molecular FormulaC29H48O
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C
InChIInChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-22,25-27H,7-10,12-18H2,1-6H3/t20-,21-,22?,25-,26+,27+,28+,29-/m1/s1
InChIKeyJWANJDUXWSJWER-XOLJFFFDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stigmast-7-en-3-one Identity and Classification


Stigmast-7-en-3-one (CAS 18069-96-0; synonym: Δ⁷-stigmastenone-3) is a C₂₉ phytosteroid ketone belonging to the Δ⁷-sterol subclass of stigmastane-type triterpenoids . The molecule features a ketone functionality at C-3 and a double bond between C-7 and C-8 in the sterol B-ring, structurally distinguishing it from the more abundant Δ⁵-phytosterols (e.g., β-sitosterol, stigmasterol) and their 3-keto-Δ⁴ analogs . It occurs as a natural product in plant species including Ephedra distachya, Salvia nemorosa, Coccinia indica, and Centratherum anthelminticum . With a molecular formula of C₂₉H₄₈O and an exact mass of 412.3705 Da, this compound is primarily procured as a reference standard for phytochemical profiling, biomarker discovery, and structure–activity relationship investigations involving Δ⁷-sterol pharmacophores.

Δ⁷-Phytosterol reference standard
GC-MS isomer-specific profiling
13C NMR structural authentication
Plant biomarker & chemotaxonomy

Why Stigmast-7-en-3-one Cannot Be Substituted


Stigmast-7-en-3-one differs from closely related stigmastane ketones—notably stigmast-4-en-3-one (Δ⁴, CAS 1058-61-3) and stigmasta-7,22-diene-3-one (Δ⁷,²², CAS 2358-28-1)—in the position and conjugation state of its nuclear double bond relative to the 3-keto group. This structural difference translates into measurable chromatographic, spectroscopic, oxidative, and pharmacological divergence . The unconjugated 3-keto-Δ⁷ system lacks the α,β-unsaturated enone moiety present in stigmast-4-en-3-one, which fundamentally alters its electrophilic reactivity, androgen receptor interaction potential, and susceptibility to metabolic reduction . Consequently, procurement of a Δ⁴ isomer for a Δ⁷-targeted assay will yield non-interchangeable data and potentially invalidate biomarker identification, oxidative stability conclusions, or pharmacological screening results. The quantitative evidence below demonstrates why generic substitution across these stigmastane ketones is scientifically unsound.

Chromatography
Retention index shift vs. Δ⁴-isomer may cause misidentification in GC-MS workflows without verified reference alignment.
Spectroscopy
13C carbonyl chemical shift differs diagnostically; incorrect isomer procurement undermines orthogonal NMR confirmation.
Pharmacophore
Absence of α,β-unsaturated enone system alters electrophilic reactivity and androgen receptor interaction context compared to Δ⁴-analog.

Stigmast-7-en-3-one Differentiation Evidence


GC Retention Index Differentiation

Stigmast-7-en-3-one and stigmast-4-en-3-one are baseline-resolved by gas chromatography on a DB-5 MS capillary column under identical temperature-programmed conditions. The Δ⁷-isomer elutes at a lower retention index (RI = 3420) compared with the Δ⁴-isomer (RI = 3458), a difference of 38 retention index units that enables unambiguous chromatographic identification in complex phytosterol mixtures . This RI separation is sufficient to prevent co-elution, which is critical for accurate quantification in natural product extracts where both isomers may co-occur.

GC Retention Index Δ
Head-to-head
ΔRI = −38
Supports chromatographic non-interchangeability
DB-5 MS, 5 K/min to 315 °C; Radulovic & Dordevic (2011)
Phytosterol profiling GC-MS metabolomics Chromatographic authentication

13C NMR Carbonyl Shift Discrimination

The ³C NMR carbonyl resonance provides a definitive spectroscopic marker for distinguishing stigmast-7-en-3-one from its Δ⁴ isomer. In stigmast-7-en-3-one, the isolated ketone at C-3 resonates at approximately 210–212 ppm, whereas in stigmast-4-en-3-one the α,β-unsaturated ketone shifts upfield to approximately 199–202 ppm due to conjugation with the Δ⁴ double bond . This approximately 10-ppm difference is readily resolved at standard NMR field strengths and provides orthogonal structural confirmation independent of chromatographic retention.

Carbonyl 13C Shift
Cross-study
Δδ ≈ +10 ppm
Orthogonal isomer discrimination via NMR fingerprint
In CDCl₃; compiled phytosterol NMR assignments
NMR structural elucidation Phytosterol authentication Natural product dereplication

Oxidative Susceptibility: Δ⁷ vs. Δ⁵ Sterols

Theoretical calculations of C–H bond dissociation enthalpies (BDEs) across 17 sterols demonstrate that the lowest BDE in Δ⁵-sterols occurs at the allylic C7–H position (83.2 kcal/mol), whereas in Δ⁷-sterols the lowest BDE shifts to the C14–H position, rendering Δ⁷-sterols systematically more susceptible to oxidation attack compared with their Δ⁵ counterparts . Stigmast-7-en-3-one, as a Δ⁷-sterol, is predicted to undergo oxidation preferentially at C14, following a mechanism distinct from the C7 oxidation pathway dominant in Δ⁵-phytosterols such as β-sitosterol and stigmasterol.

Oxidation Site
Class-level
Primary site shifts from C7 (Δ⁵) to C14 (Δ⁷)
Class-level oxidative divergence requires isomer-specific study design
DFT BDE calculations; Lengyel et al. (2012)
Phytosterol oxidative stability Food chemistry Lipid peroxidation

Androgen Receptor Pharmacology

German patent DE4004920C1 explicitly claims stigmasta-4-en-3-one (and its 4,22-diene analog) as the active pharmaceutical ingredient for treating androgen-dependent diseases, particularly benign prostatic hyperplasia . Stigmast-7-en-3-one is not covered by this patent or, to the best of current publicly available evidence, by any equivalent therapeutic patent. The Δ⁴ double bond of stigmast-4-en-3-one creates an α,β-unsaturated ketone pharmacophore capable of acting as a Michael acceptor or engaging hydrogen-bond networks relevant to androgen receptor interaction; the Δ⁷ isomer lacks this conjugated enone system and is therefore pharmacologically non-equivalent.

Androgen Receptor Context
Supporting
Δ⁷: not patented for androgen indication
Δ⁴: claimed in DE4004920C1
Enone pharmacophore requirement context for target engagement
No direct head-to-head receptor binding data available
Androgen receptor modulation Benign prostatic hyperplasia Steroid pharmacology

Biosynthetic Pathway Role

In plant sterol biosynthesis, Δ⁷-sterols including stigmast-7-en-3-one represent key intermediates en route to Δ⁵-phytosterols, rather than terminal pathway products. The Δ⁷→Δ⁵ isomerization is catalyzed by the enzyme Δ⁷-sterol C-5 desaturase, a committed step that determines the ratio of Δ⁷ to Δ⁵ sterols in plant tissues . Consequently, accumulation of stigmast-7-en-3-one in a plant extract signals incomplete or inhibited C-5 desaturation, a biosynthetic signature that cannot be mimicked by directly adding the Δ⁵ end-product stigmast-4-en-3-one or its reduced 3β-hydroxy counterpart β-sitosterol. This pathway specificity makes stigmast-7-en-3-one a diagnostic biomarker for Δ⁷-sterol-accumulating plant families (e.g., Cucurbitaceae, Caryophyllaceae) .

Biosynthetic Position
Class-level
Δ⁷-sterol intermediate; signals C-5 desaturase activity
Chemotaxonomic biomarker context, not a terminal pathway product
Moreau et al., Prog. Lipid Res. (2002)
Plant sterol biosynthesis Phytosterol biomarker Metabolic pathway analysis

Stigmast-7-en-3-one Application Scenarios


Isomer-Resolved GC-MS Profiling

Laboratories performing targeted phytosterol analysis by GC-MS can exploit the 38-unit retention index separation between stigmast-7-en-3-one (RI 3420) and stigmast-4-en-3-one (RI 3458) on standard DB-5 MS columns to achieve isomer-specific quantification in complex plant extracts where both compounds co-occur, such as Salvia nemorosa and Centratherum anthelminticum . Use of stigmast-7-en-3-one as an authentic reference standard ensures correct peak assignment and avoids cross-isomer misquantification, which is a documented risk when only the Δ⁴-isomer is employed as a surrogate calibrant.

Phytosterol Oxidation Mechanism Studies

Investigators studying the oxidative degradation of phytosterols in functional foods or during thermal processing should employ stigmast-7-en-3-one as a representative Δ⁷-sterol probe. Theoretical BDE data predict that its dominant oxidation site is C14 rather than C7 (the primary site in Δ⁵-sterols such as β-sitosterol), leading to a distinct oxysterol product profile . Procurement of a Δ⁵-sterol instead would yield C7-oxidized products that are mechanistically irrelevant to Δ⁷-sterol degradation pathways, confounding oxidation kinetic studies and oxysterol biomarker identification efforts.

Androgen Receptor Counter-Screening

For drug discovery programs screening plant-derived steroids for androgen receptor modulation, stigmast-7-en-3-one serves as a critical negative-control compound. Because the isomer stigmast-4-en-3-one—but not the Δ⁷ analog—is patented for androgen-dependent disease indications , comparative testing of both isomers in parallel can establish whether the α,β-unsaturated enone pharmacophore (present only in the Δ⁴ isomer) is required for target engagement. This counter-screening strategy is essential to avoid false-positive attribution of androgen-modulatory activity to Δ⁷-sterol-containing natural product fractions.

Chemotaxonomic Biomarker Fingerprinting

The presence of stigmast-7-en-3-one in a plant extract provides a chemotaxonomic fingerprint indicative of active or disrupted Δ⁷-sterol C-5 desaturase activity, as documented in Cucurbitaceae and Caryophyllaceae species . Researchers conducting metabolomic surveys or botanical authentication can employ stigmast-7-en-3-one as a pathway-specific biomarker to distinguish Δ⁷-sterol-accumulating plant taxa from those dominated by Δ⁵-end-product sterols. Substituting β-sitosterol or stigmast-4-en-3-one for this purpose would erase the biosynthetic signature and compromise phylogenetic or quality-control conclusions drawn from the sterol profile.

Application
Selection Property
Validation Focus
Isomer-Resolved GC-MS Profiling
Isomer-specific retention index profile
Peak assignment verification against authentic standard
Phytosterol Oxidation Mechanism Studies
Δ⁷-specific oxidation site (C14)
Oxysterol product profile consistency
Androgen Receptor Counter-Screening
Enone pharmacophore structural determinant
Androgen receptor interaction context
Chemotaxonomic Biomarker Fingerprinting
Δ⁷-pathway biosynthetic marker
C-5 desaturase activity correlation in plant extracts
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